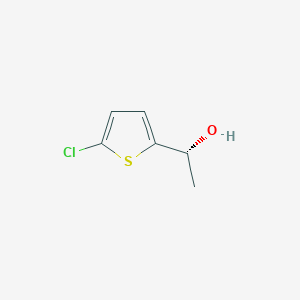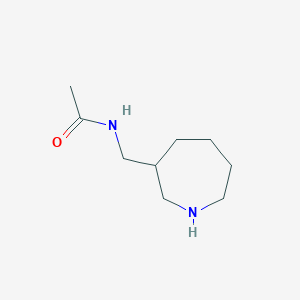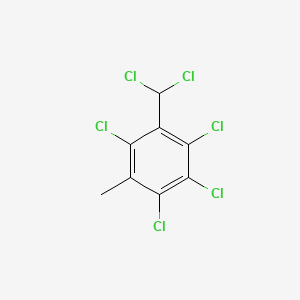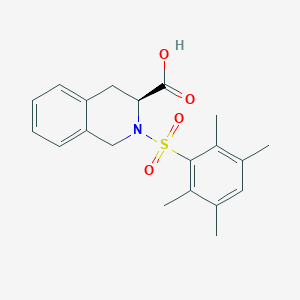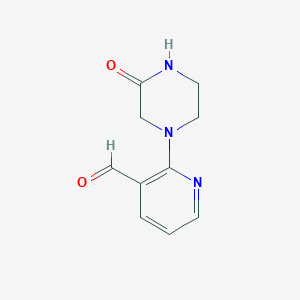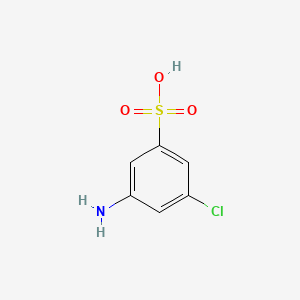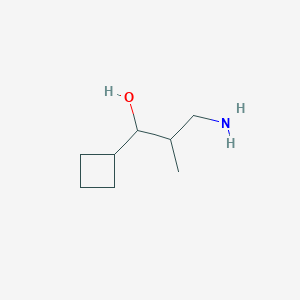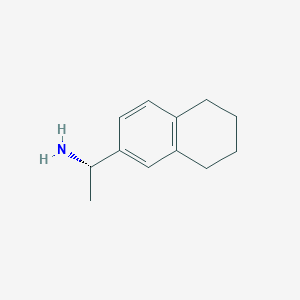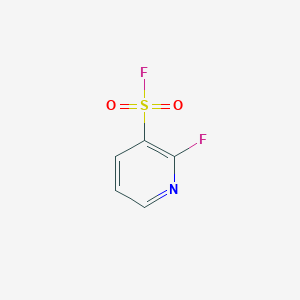
2-Fluoropyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoropyridine-3-sulfonyl fluoride is a fluorinated pyridine derivative that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and sulfonyl fluoride groups in its structure imparts distinct reactivity and stability, making it a valuable compound in synthetic chemistry and other scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoropyridine-3-sulfonyl fluoride typically involves the introduction of fluorine and sulfonyl fluoride groups onto a pyridine ring. One common method is the direct fluorosulfonylation of pyridine derivatives using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of sulfonyl fluorides under mild conditions .
Another method involves the fluoride–chloride exchange from the corresponding sulfonyl chlorides. This method is widely used due to its simplicity and effectiveness . Additionally, electrophilic fluorination of thiols and anodic oxidative fluorination are other reported methods for preparing sulfonyl fluorides .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes using sulfuryl fluoride gas or other solid reagents like FDIT and AISF . These methods are scalable and provide high yields, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoropyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles, leading to the formation of various substituted pyridine derivatives.
Electrophilic Substitution: The sulfonyl fluoride group can participate in electrophilic substitution reactions, forming new sulfonyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include tetrabutylammonium fluoride (TBAF) and other fluoride sources.
Electrophilic Substitution: Reagents such as sulfuryl fluoride gas and other electrophilic fluorinating agents are used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products
The major products formed from these reactions include various fluorinated and sulfonylated pyridine derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Fluoropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biological studies.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Fluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the sulfonyl fluoride group, making it less reactive in certain applications.
3-Fluoropyridine: Similar structure but with the fluorine atom in a different position, leading to different reactivity and properties.
2-Fluoropyridine-5-sulfonyl fluoride: Similar compound with the sulfonyl fluoride group in a different position, affecting its reactivity and applications.
Uniqueness
2-Fluoropyridine-3-sulfonyl fluoride is unique due to the specific positioning of the fluorine and sulfonyl fluoride groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C5H3F2NO2S |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H3F2NO2S/c6-5-4(11(7,9)10)2-1-3-8-5/h1-3H |
Clé InChI |
JUYOTBNLBBPMGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


